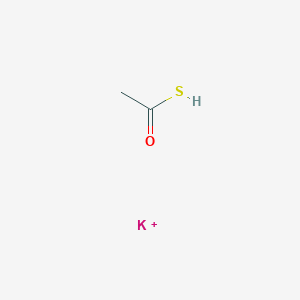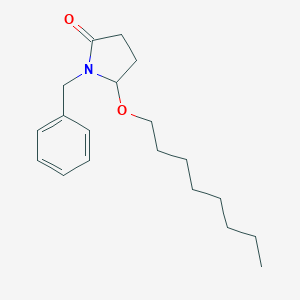
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-
Übersicht
Beschreibung
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is a chemical compound that has gained significant interest among the scientific community due to its potential applications in various fields. This compound is a chiral molecule that has both biological and chemical significance. In
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is not well understood. However, studies have suggested that this compound may interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to exhibit activity against certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- is its chiral nature. This characteristic makes it an attractive target for drug development, as chiral compounds often exhibit different biological activities based on their enantiomeric purity. However, the limited availability of this compound may pose a challenge for researchers who wish to study its properties.
Zukünftige Richtungen
There are several future directions for the study of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)-. One of the significant areas of research is the development of new drugs based on this compound. Additionally, studies on the mechanism of action and physiological effects of this compound may lead to a better understanding of its potential applications. Furthermore, the development of new synthetic methods for the production of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- may increase its availability for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. The chiral nature of this molecule makes it an attractive target for drug development, as chiral compounds often exhibit different biological activities based on their enantiomeric purity. Additionally, 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- has been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
136410-34-9 |
|---|---|
Produktname |
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- |
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-benzyl-5-octoxypyrrolidin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3 |
InChI-Schlüssel |
COXFPSBEHDFMBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

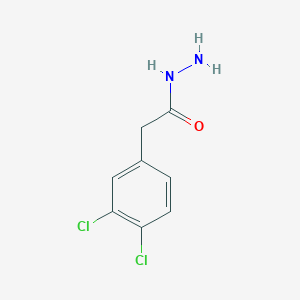
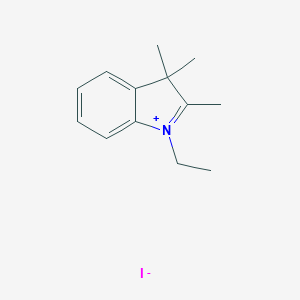

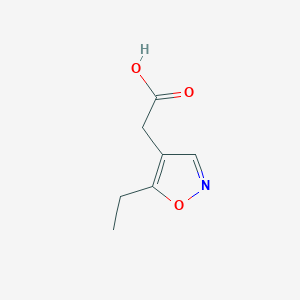
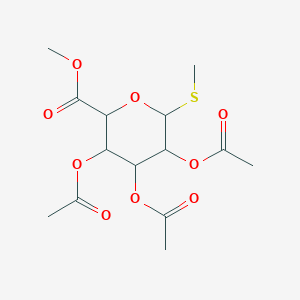
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)


![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
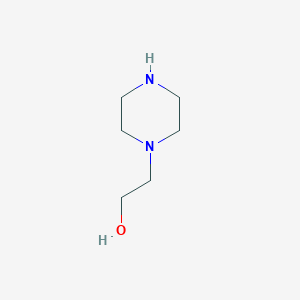
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)

